molecular formula C17H19Br2NO2 B5021833 4-(5,7-dibromo-2,3,4,4a-tetrahydro-1H-xanthen-4a-yl)morpholine

4-(5,7-dibromo-2,3,4,4a-tetrahydro-1H-xanthen-4a-yl)morpholine

Cat. No.: B5021833
M. Wt: 429.1 g/mol
InChI Key: WQZAYICHHZIOBZ-UHFFFAOYSA-N
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Description

4-(5,7-dibromo-2,3,4,4a-tetrahydro-1H-xanthen-4a-yl)morpholine is a complex organic compound that features a morpholine ring attached to a dibromo-substituted tetrahydroxanthene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,7-dibromo-2,3,4,4a-tetrahydro-1H-xanthen-4a-yl)morpholine typically involves the bromination of a xanthene derivative followed by the introduction of a morpholine ring. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from commercially available xanthene derivatives. The process includes bromination, purification, and subsequent reaction with morpholine under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(5,7-dibromo-2,3,4,4a-tetrahydro-1H-xanthen-4a-yl)morpholine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The xanthene core can undergo oxidation to form quinone derivatives or reduction to form dihydro derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring systems.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium alkoxides, thiols, and amines. The reactions are typically carried out in polar solvents like ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products can include alkoxy, thio, or amino derivatives.

    Oxidation Products: Quinone derivatives are formed upon oxidation.

    Reduction Products: Dihydro derivatives are obtained through reduction.

Scientific Research Applications

4-(5,7-dibromo-2,3,4,4a-tetrahydro-1H-xanthen-4a-yl)morpholine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials, such as liquid crystals and organic semiconductors.

Mechanism of Action

The mechanism of action of 4-(5,7-dibromo-2,3,4,4a-tetrahydro-1H-xanthen-4a-yl)morpholine involves its interaction with specific molecular targets. The bromine atoms and the morpholine ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or nucleic acids, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    4,7-dibromo-1,2,5-thiadiazolo[3,4-d]pyridazine: Similar in having bromine atoms and a heterocyclic core.

    2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives: Similar in having a tetrahydro core and potential biological activities.

Uniqueness

4-(5,7-dibromo-2,3,4,4a-tetrahydro-1H-xanthen-4a-yl)morpholine is unique due to its specific combination of a dibromo-substituted xanthene core and a morpholine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-(5,7-dibromo-1,2,3,4-tetrahydroxanthen-4a-yl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19Br2NO2/c18-14-10-12-9-13-3-1-2-4-17(13,20-5-7-21-8-6-20)22-16(12)15(19)11-14/h9-11H,1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZAYICHHZIOBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C(=CC3=C(O2)C(=CC(=C3)Br)Br)C1)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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